molecular formula C7H6BrN3 B3026601 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine CAS No. 1024741-95-4

4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B3026601
CAS No.: 1024741-95-4
M. Wt: 212.05
InChI Key: RMCHLDIYKXARCT-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine (CAS: 1024741-95-4) is a brominated heterocyclic compound with the molecular formula C₇H₆BrN₃ and a molecular weight of 212.05 g/mol . The structure consists of a fused bicyclic system: a pyridine ring connected to a 1,2,3-triazole moiety. The bromine atom at position 4 and the methyl group at position 3 enhance its reactivity in cross-coupling reactions and functionalization chemistry. This compound is widely utilized as a synthetic intermediate, particularly in the preparation of sulfoxides and heteroaryl sulfoxides via palladium-catalyzed couplings with sulfenate anions .

Properties

IUPAC Name

4-bromo-3-methyltriazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-7-6(8)3-2-4-11(7)10-9-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCHLDIYKXARCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=CN2N=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679435
Record name 4-Bromo-3-methyl[1,2,3]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024741-95-4
Record name 4-Bromo-3-methyl[1,2,3]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine involves a microwave-mediated, catalyst-free synthesis. This method utilizes enaminonitriles and benzohydrazides in a tandem reaction under microwave irradiation. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the microwave-mediated synthesis offers a scalable and eco-friendly approach that can be adapted for industrial applications. The methodology demonstrates good functional group tolerance and broad substrate scope, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including substitution, oxidation, and reduction.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophilic substitution where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although specific reagents and conditions for these reactions are not extensively detailed in the literature.

Major Products: The major products formed from these reactions depend on the nature of the substituents introduced during the substitution reactions. For example, replacing the bromine atom with different nucleophiles can yield a variety of substituted triazolopyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine serves as a crucial building block in the synthesis of various pharmaceuticals. Its triazolopyridine structure is associated with diverse biological activities, including antimicrobial and anticancer effects. Research indicates that derivatives of triazolopyridines exhibit potential against several diseases, making them valuable in drug discovery programs.

Case Study: Anticancer Activity
A study investigating the anticancer properties of triazolopyridine derivatives found that compounds similar to this compound effectively inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. These findings suggest that further exploration of this compound could lead to the development of novel anticancer agents .

Biological Applications

Antimicrobial Properties
Research has demonstrated that triazolopyridines possess significant antibacterial and antifungal properties. This compound is expected to exhibit similar activities due to its structural characteristics. Interaction studies are ongoing to determine its binding affinity with various microbial targets.

Case Study: Interaction with Enzymes
A recent investigation focused on the interaction of this compound with enzymes involved in microbial metabolism. The results indicated that this compound could inhibit enzyme activity, thereby disrupting microbial growth and offering a potential pathway for developing new antimicrobial agents.

Industrial Applications

Agrochemicals
The compound's reactivity makes it suitable for use in developing agrochemicals. Its derivatives can be modified to enhance efficacy against pests and diseases affecting crops. The synthesis of such compounds often involves optimizing reaction conditions to achieve high yields and purity.

Case Study: Synthesis Optimization
In an industrial setting, researchers optimized the synthesis of this compound using continuous flow reactors. This approach improved reaction control and product yield while minimizing waste and enhancing safety during production processes.

Comparative Analysis of Related Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridineBromine at the 7-positionForms pyridylcarbene upon thermal decomposition
4-Methyl-[1,2,3]triazolo[1,5-a]pyridineMethyl group at the 4-positionExhibits different biological activity
4-Nitro-3-methyl-[1,2,3]triazolo[1,5-a]pyridineNitro group at the 4-positionPotential for different reactivity due to nitro group
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridineBromine at the 6-positionDifferent isomeric form affecting reactivity

Mechanism of Action

The mechanism of action of 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor for enzymes such as JAK1 and JAK2, which are involved in various signaling pathways. The compound’s ability to inhibit these enzymes can lead to the modulation of cellular processes such as proliferation, differentiation, and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyridine derivatives exhibit diverse reactivities and applications depending on their substitution patterns, ring saturation, and triazole isomerism ([1,2,3] vs. [1,2,4]). Below is a detailed comparison:

Table 1: Structural and Reactivity Comparison of Triazolopyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity in Sulfoxide Synthesis Applications
4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine C₇H₆BrN₃ 212.05 4-Br, 3-CH₃ High reactivity (good to excellent yields) Intermediate for heteroaryl sulfoxides
6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine C₇H₆BrN₃ 212.05 6-Br, 3-CH₃ Low reactivity (trace yields) Limited synthetic utility
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine C₆H₄BrN₃ 198.02 6-Br Moderate reactivity (data pending) Biochemical research
5-Bromo-[1,2,4]triazolo[1,5-a]pyridine C₆H₄BrN₃ 198.02 5-Br Not reported Potential kinase inhibitors
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine C₆H₈N₃ 122.15 Saturated pyridine ring N/A (non-aromatic) Ionic liquids, copper ion extraction

Key Observations :

Positional Isomerism :

  • The 4-bromo isomer exhibits significantly higher reactivity in sulfoxide synthesis compared to the 6-bromo counterpart due to electronic and steric effects. For example, this compound reacts efficiently with sulfenate anions under mild conditions, while the 6-bromo isomer yields only trace products .

Triazole Isomerism :

  • [1,2,3]Triazolo derivatives (e.g., the target compound) are more reactive in transition-metal-catalyzed reactions due to nitrogen expulsion forming carbene intermediates . In contrast, [1,2,4]triazolo isomers (e.g., 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine) are less explored but show promise in biochemical applications .

Substituent Effects :

  • The 3-methyl group in this compound stabilizes intermediates during cycloaddition reactions, enhancing synthetic yields .

Saturation State: Partially saturated derivatives (e.g., 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine) lack aromaticity, making them suitable for non-reactivity-dependent applications like ionic liquids .

Biological Activity

4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound belonging to the triazolopyridine family. Its structure features a bromine atom at the 4-position and a methyl group at the 3-position of the triazole ring fused to a pyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a pharmacological agent.

  • Molecular Formula : C7H6BrN3
  • Molecular Weight : 212.05 g/mol
  • CAS Number : 1024741-95-4

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . It inhibits CDK2 activity, which plays a crucial role in cell cycle regulation. By inhibiting this kinase, the compound can induce cytotoxic effects on cancer cells.

Cytotoxicity Studies

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. The following table summarizes its IC50 values against selected cell lines:

Cell LineIC50 (nM)
MCF-7<100
HCT-116<100
HeLa<200

These values suggest that the compound has potent anticancer properties, particularly against breast and colorectal cancer cell lines.

Comparative Analysis with Similar Compounds

To understand its unique properties better, a comparison with structurally similar compounds is essential. The following table highlights key differences:

Compound NameStructural FeaturesBiological Activity
This compound Bromine at 4-position; Methyl at 3-positionInhibits CDK2; cytotoxic to MCF-7 and HCT-116
7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine Bromine at 7-positionDifferent interaction profile
4-Methyl-[1,2,3]triazolo[1,5-a]pyridine Methyl at 4-positionExhibits different biological activity

This comparative analysis reveals that variations in substituents significantly impact biological activities and potential therapeutic applications.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of triazolopyridines for their biological activities. For instance:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted that derivatives of triazolopyridines showed promising activity against multiple cancer types. The specific interactions with CDK2 were elucidated through biochemical assays and molecular docking studies .
  • Inhibition of Bromodomains : Another research article discussed the potential of triazolopyridine derivatives as inhibitors of bromodomains related to epigenetic regulation. The findings indicated that structural modifications could enhance selectivity and potency against specific bromodomains .

Q & A

Q. What in vitro assays validate the compound’s antimicrobial potential?

  • MIC Assays : Test against Gram-positive bacteria (e.g., Enterococcus faecium) using broth microdilution. Derivatives with electron-deficient substituents exhibit MIC values of 4–16 µg/mL .
  • Cytotoxicity : Assess selectivity via MTT assays on mammalian cell lines (e.g., HEK293) to confirm low toxicity (CC₅₀ > 100 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine
Reactant of Route 2
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